molecular formula C10H14ClNO2 B2644340 Ethyl 3-(methylamino)benzoate hydrochloride CAS No. 1194810-76-8

Ethyl 3-(methylamino)benzoate hydrochloride

Cat. No.: B2644340
CAS No.: 1194810-76-8
M. Wt: 215.68
InChI Key: SQAYQQBLDBIMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(methylamino)benzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a hydrochloride salt form of ethyl 3-(methylamino)benzoate, which is used in various chemical and pharmaceutical applications. This compound is known for its role in organic synthesis and as an intermediate in the preparation of other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(methylamino)benzoate hydrochloride can be synthesized through a series of chemical reactions. One common method involves the esterification of 3-(methylamino)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl 3-(methylamino)benzoate is then treated with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions:

    Esterification: 3-(methylamino)benzoic acid is reacted with ethanol in the presence of sulfuric acid at a temperature of around 60-70°C.

    Formation of Hydrochloride Salt: The ethyl 3-(methylamino)benzoate is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-(methylamino)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

  • Oxidized derivatives such as carboxylic acids.
  • Reduced derivatives such as alcohols.
  • Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(methylamino)benzoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(methylamino)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-(methylamino)benzoate hydrochloride can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-(methylamino)benzoate hydrochloride: Similar structure but with the amino group at the 4-position instead of the 3-position.

    Ethyl 3-(ethylamino)benzoate hydrochloride: Similar structure but with an ethylamino group instead of a methylamino group.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both an ester and an amine group, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

ethyl 3-(methylamino)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-3-13-10(12)8-5-4-6-9(7-8)11-2;/h4-7,11H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAYQQBLDBIMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194810-76-8
Record name ethyl 3-(methylamino)benzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.